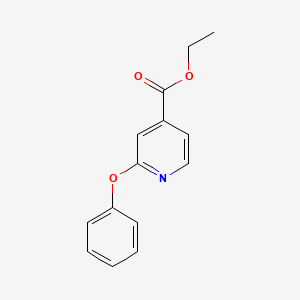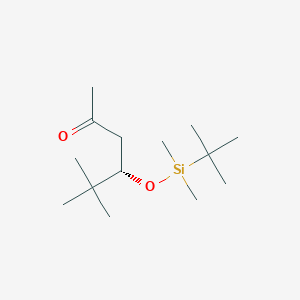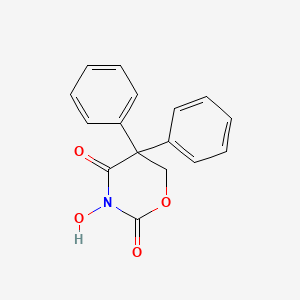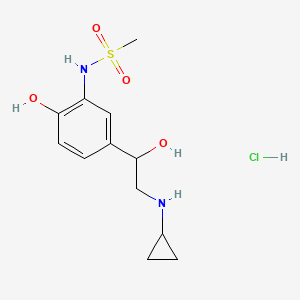
Methylmethoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylmethoxyacetate, also known as methoxyacetic acid methyl ester, is an organic compound with the molecular formula C4H8O3. It is a colorless liquid with a pleasant odor and is used in various industrial applications. The compound is known for its role as an intermediate in organic synthesis and as a solvent in various chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methylmethoxyacetate can be synthesized through several methods. One common method involves the carbonylation of dimethoxymethane. This process typically uses a sulfonic acid resin catalyst and involves reacting dimethoxymethane with carbon monoxide under specific conditions. The reaction is carried out at a temperature of around 393 K and a pressure of 6.0 MPa, with a CO to dimethoxymethane ratio of 1.97:1 .
Another method involves the reaction of methylal with a CO-containing gas phase medium under the action of heteropolyacid and supported heteropolyacid catalysts. The reaction temperature ranges from 50 to 300°C, and the pressure ranges from 0.1 to 4 MPa .
Industrial Production Methods
Industrial production of this compound often involves the carbonylation of dimethoxymethane. This method is preferred due to its high efficiency and the ability to achieve high purity of the final product. The process involves the use of a slurry phase reactor and a fixed bed reactor, allowing for continuous production with minimal loss of catalyst activity .
Analyse Des Réactions Chimiques
Types of Reactions
Methylmethoxyacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form methoxyacetic acid.
Reduction: It can be reduced to form methoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Methoxyacetic acid.
Reduction: Methoxyethanol.
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Methylmethoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the preparation of biologically active molecules.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used as a solvent and as an additive in gasoline and diesel fuels.
Mécanisme D'action
The mechanism of action of methylmethoxyacetate involves its ability to act as a solvent and as an intermediate in various chemical reactions. It can participate in nucleophilic substitution reactions, where it acts as an electrophile, allowing nucleophiles to attack the carbonyl carbon. This leads to the formation of various derivatives depending on the nucleophile used .
Comparaison Avec Des Composés Similaires
Methylmethoxyacetate can be compared with similar compounds such as:
Methoxyacetic acid: Similar in structure but lacks the ester group.
Methoxyethanol: Similar in structure but lacks the ester group and has an alcohol group instead.
Dimethoxymethane: Used as a precursor in the synthesis of this compound.
This compound is unique due to its ester group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds .
Propriétés
Formule moléculaire |
C4H7O3- |
|---|---|
Poids moléculaire |
103.10 g/mol |
Nom IUPAC |
2-methoxypropanoate |
InChI |
InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/p-1 |
Clé InChI |
ICPWFHKNYYRBSZ-UHFFFAOYSA-M |
SMILES canonique |
CC(C(=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(3-Chloro-4-fluorophenyl)methylideneamino] 2,5-dichloropyridine-3-carboxylate](/img/structure/B14012755.png)
![2-[(4-Methylphenyl)sulfanyl]-1,3,5-trinitrobenzene](/img/structure/B14012757.png)




![4-[(e)-(4-Ethylphenyl)diazenyl]-2,3,5,6-tetrafluoroaniline](/img/structure/B14012786.png)
![Ethyl 3-{4-[(1e)-3,3-dimethyltriaz-1-en-1-yl]phenyl}propanoate](/img/structure/B14012795.png)

![N-[(4-Nitrophenyl)carbamoylmethyl]benzamide](/img/structure/B14012803.png)
![[6-benzyl-2-(4-methylpiperazin-1-yl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-4-yl]hydrazine](/img/structure/B14012805.png)


